![molecular formula C9H9N B14705765 4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene CAS No. 25049-98-3](/img/structure/B14705765.png)
4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene is a unique organic compound characterized by its tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of substituted derivatives depending on the substituent introduced .
Applications De Recherche Scientifique
4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene can be compared with other similar tricyclic compounds, such as:
3-Methoxy-6-methyl-4-azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene: This compound has a similar tricyclic structure but with different substituents, leading to variations in reactivity and applications.
4-Azatricyclo[3.3.2.0~2,8~]deca-6,9-diene-3-thione:
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research and industry.
Propriétés
Numéro CAS |
25049-98-3 |
|---|---|
Formule moléculaire |
C9H9N |
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene |
InChI |
InChI=1S/C9H9N/c1-3-7-8-4-2-6(1)10-5-9(7)8/h1-9H |
Clé InChI |
CGFVGYTXRIHQMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2C3C2C=NC1C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


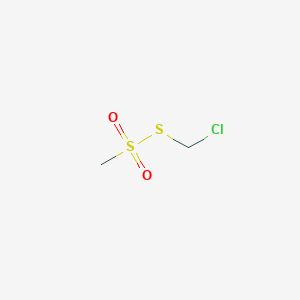
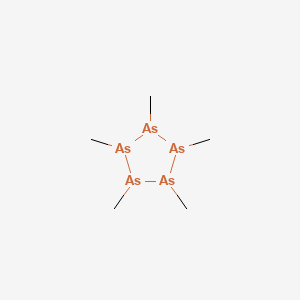

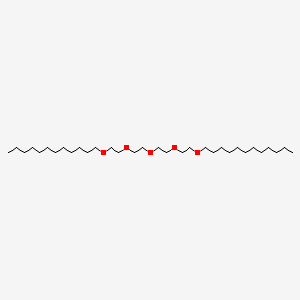
![Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate](/img/structure/B14705731.png)
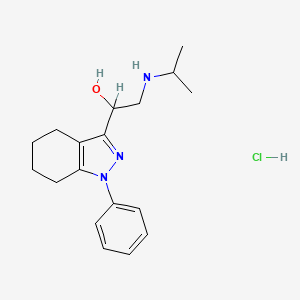
![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)

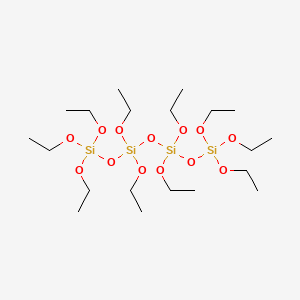
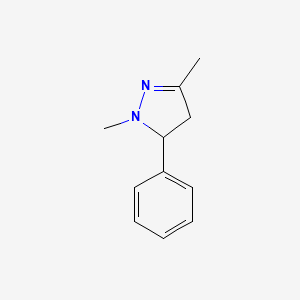
![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
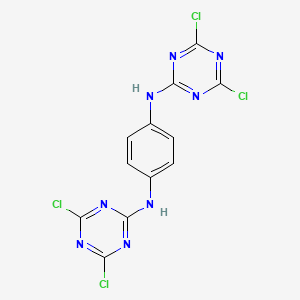
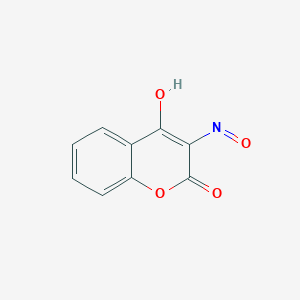
![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)
